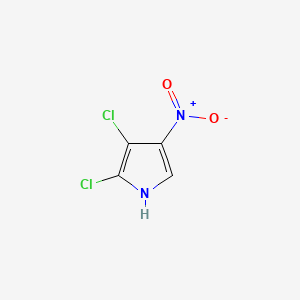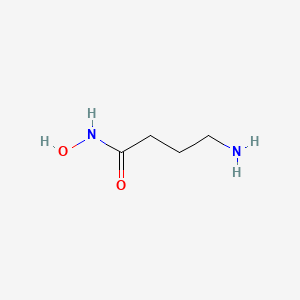
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.
Applications De Recherche Scientifique
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-2 adrenergic receptor activation on airway smooth muscle relaxation, cardiac function, and glucose metabolism. It has also been used to study the role of beta-2 adrenergic receptors in the regulation of blood pressure and the immune system.
Mécanisme D'action
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol acts as a selective antagonist of beta-2 adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways that are normally activated by beta-2 adrenergic receptor agonists. This results in the inhibition of physiological processes that are regulated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol has been shown to inhibit airway smooth muscle relaxation, reduce cardiac output, and impair glucose metabolism. It has also been shown to reduce blood pressure and modulate immune responses. These effects are consistent with the known physiological roles of beta-2 adrenergic receptors in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is a highly selective antagonist of beta-2 adrenergic receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its specificity for beta-2 adrenergic receptors can also be a limitation, as it may not be suitable for studying the effects of other adrenergic receptors. Additionally, the use of 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol in lab experiments may be limited by its solubility and stability.
Orientations Futures
Future research using 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol could focus on further elucidating the role of beta-2 adrenergic receptors in various physiological processes, as well as exploring potential therapeutic applications for beta-2 adrenergic receptor antagonists. Additionally, the development of new compounds with improved solubility and stability could allow for more widespread use of beta-2 adrenergic receptor antagonists in scientific research.
Méthodes De Synthèse
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol can be synthesized using a multi-step process involving the reaction of 4-nitrophenol with 1-bromo-2-propanol to form 1-(4-nitrophenoxy)-2-propanol. This compound is then reduced to 1-(4-aminophenoxy)-2-propanol using a reducing agent such as sodium dithionite. The final step involves the reaction of 1-(4-aminophenoxy)-2-propanol with isopropylamine to form 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol.
Propriétés
IUPAC Name |
1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQWSSJIBMVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950345 |
Source


|
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol | |
CAS RN |
27684-79-3 |
Source


|
| Record name | Desacetylpractolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)



![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)